3-(3-Methoxyisoxazol-5-YL)propanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)propanal |
InChI |
InChI=1S/C7H9NO3/c1-10-7-5-6(11-8-7)3-2-4-9/h4-5H,2-3H2,1H3 |
InChI Key |
WVLXMBLLTUWISZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methoxyisoxazol 5 Yl Propanal
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 3-(3-Methoxyisoxazol-5-YL)propanal reveals two primary strategic disconnections. The first approach involves the initial formation of the 3-methoxyisoxazole ring, followed by the introduction of the propanal side chain at the C5 position. The second strategy focuses on constructing a precursor that already contains the three-carbon chain, which is then used to form the isoxazole (B147169) ring.
The first strategy would identify key precursors such as a 5-functionalized-3-methoxyisoxazole, for example, 5-halo-3-methoxyisoxazole or 3-methoxyisoxazole-5-carbaldehyde (B15216369). These intermediates would then undergo carbon-carbon bond-forming reactions to introduce the propanal moiety or a precursor to it.
The second strategy would target precursors like a β-ketoaldehyde or a terminal alkyne bearing a protected hydroxyl group, which can then be cyclized with a suitable reagent to form the desired isoxazole ring with the side chain already in place. For instance, a retrosynthetic analysis for a related isoxazole-linked glyco-conjugate involved converting D-glucose to a glycosyl-β-olefinic ester, which then underwent a cycloaddition to form the isoxazole ring. sciencemadness.org
Strategies Involving Isoxazole Ring Formation
The formation of the isoxazole ring is a cornerstone of the synthesis of this compound. Several established methods can be employed, primarily revolving around cycloaddition and cyclocondensation reactions.
The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne) is a widely utilized and powerful method for constructing isoxazole rings. saskoer.ca This reaction can proceed through either a concerted pericyclic mechanism or a stepwise diradical intermediate pathway. saskoer.ca
For the synthesis of this compound, a key intermediate would be methoxyacetonitrile (B46674) oxide, which would serve as the 1,3-dipole. This can be generated in situ from methoxy-α-chloroaldoxime. The dipolarophile would be a three-carbon alkyne or a suitably functionalized alkene. For example, a reaction with pent-4-yn-1-ol could provide (3-methoxyisoxazol-5-yl)methanol, which could then be oxidized to the desired propanal. The cycloaddition of nitrile oxides with alkynes is a common route to 3,5-disubstituted isoxazoles. saskoer.ca
The regioselectivity of the 1,3-dipolar cycloaddition can sometimes be an issue, potentially leading to a mixture of 3,5- and 3,4-disubstituted isoxazoles. saskoer.ca However, the use of certain catalysts or reaction conditions can enhance the regioselectivity.
| Reactants | Conditions | Product(s) | Yield | Reference |
| Aldoximes, Alkenes | Oxone, H₂O, rt, 3 h | 3,5-Disubstituted Isoxazoles | Not specified | saskoer.ca |
| Hydroxyimoyl halides, Dipolarophile | NaHCO₃, rt | Mixture of 3,5- and 3,4-disubstituted isoxazoles | Not specified | saskoer.ca |
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Cyclocondensation reactions offer an alternative and effective route to the isoxazole core. This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632) or one of its derivatives. youtube.com
To synthesize this compound, a suitable 1,3-dicarbonyl precursor would be required. For instance, a β-ketoaldehyde with a methoxy (B1213986) group at the appropriate position could be condensed with hydroxylamine. The reaction of 1,3-bis(het)arylmonothio-1,3-diketones with hydroxylamine has been shown to produce 3,5-bis(het)arylisoxazoles with high regioselectivity. youtube.com The substituent attached to the thiocarbonyl group of the monothio-substituted 1,3-diketone is installed at the 3-position of the isoxazole ring. youtube.com
A plausible precursor for our target molecule could be a five-carbon 1,3-dicarbonyl compound with a methoxy group at C1 and a protected aldehyde at C5. Reaction with hydroxylamine would then yield the desired 3-methoxyisoxazol-5-yl side chain precursor. A study on the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones utilized the coupling of an aromatic aldehyde with ethyl acetoacetate (B1235776) and hydroxylamine hydrochloride. khanacademy.org
| Reactants | Conditions | Product | Yield | Reference |
| 1,3-Bis(het)arylmonothio-1,3-diketones, Hydroxylamine | Controlled conditions | 3,5-Diaryl/(het)aryl isoxazoles | High | youtube.com |
| Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | DL-Tartaric acid, H₂O, rt | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | 78-88% | organic-chemistry.org |
Table 2: Examples of Cyclocondensation Reactions for Isoxazole Synthesis
In recent years, there has been a significant push towards developing metal-free synthetic methodologies to avoid the costs, toxicity, and waste associated with metal catalysts. saskoer.ca Several metal-free approaches for isoxazole synthesis have been reported.
One such method involves the base-mediated metal-free synthesis of aminoisoxazoles via a (3 + 2)-cycloaddition reaction where an in situ produced nitrile oxide reacts with an alkyne or enamine. saskoer.ca Another approach utilizes oxone in an aqueous medium to generate nitrile oxides from aldoximes, which then undergo cycloaddition with alkenes. saskoer.ca A multi-component reaction (MCR) for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles has been developed using a DMF/water mixture under mild, metal-free conditions, involving a 1,3-dipolar cycloaddition between propargyl bromide and in situ-generated α-chloro aldoximes. researchgate.net
| Reactants | Conditions | Product | Yield | Reference |
| Aldoximes, Alkenes | Oxone, H₂O, rt | 3,5-Disubstituted isoxazoles | Good | saskoer.ca |
| Propargyl bromide, α-Chloro aldoximes | DMF/H₂O, rt | 3-Phenyl-5-(bromomethyl)isoxazoles | Good to excellent | researchgate.net |
Table 3: Examples of Metal-Free Isoxazole Synthesis
Strategies Involving Propanal Side Chain Elaboration
Once the 3-methoxyisoxazole core is synthesized, the next critical step is the introduction and elaboration of the propanal side chain at the C5 position. This can be achieved through various carbon-carbon bond-forming methodologies.
Several powerful cross-coupling reactions can be employed to attach the three-carbon side chain to the isoxazole ring. A key precursor for these reactions is a 5-halo-3-methoxyisoxazole, which can be synthesized and then subjected to reactions like the Sonogashira or Heck coupling.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net In this context, 5-iodo-3-methoxyisoxazole could be coupled with propargyl alcohol (prop-2-yn-1-ol). researchgate.netresearchgate.net The resulting (3-methoxyisoxazol-5-yl)prop-2-yn-1-ol could then be partially hydrogenated and oxidized to afford the target propanal.
The Heck reaction is another palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene. researchgate.net A 5-halo-3-methoxyisoxazole could potentially be coupled with allyl alcohol. This reaction can be directed to form β-arylated carbonyl compounds. acs.org
Another approach involves starting with 3-methoxyisoxazole-5-carbaldehyde . This aldehyde can undergo a Wittig reaction with a suitable phosphonium (B103445) ylide, such as (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide, to introduce a two-carbon extension. acs.orgcsic.es Subsequent reduction of the ester and oxidation would yield the propanal.
Alternatively, a Grignard reaction on 3-methoxyisoxazole-5-carbaldehyde with ethylmagnesium bromide would yield 1-(3-methoxyisoxazol-5-yl)propan-1-ol. chemicalbook.com This secondary alcohol can then be oxidized to the corresponding ketone, which would require further steps to be converted to the propanal. A more direct approach would be the addition of a two-carbon nucleophile that can be readily converted to an aldehyde.
| Reaction Type | Isoxazole Precursor | Coupling Partner/Reagent | Intermediate Product | Reference |
| Sonogashira Coupling | 5-Iodo-3-methoxyisoxazole | Propargyl alcohol | (3-Methoxyisoxazol-5-yl)prop-2-yn-1-ol | researchgate.netresearchgate.net |
| Heck Reaction | 5-Halo-3-methoxyisoxazole | Allyl alcohol | This compound | researchgate.netacs.org |
| Wittig Reaction | 3-Methoxyisoxazole-5-carbaldehyde | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide | Ethyl 3-(3-methoxyisoxazol-5-yl)acrylate | acs.orgcsic.es |
| Grignard Addition | 3-Methoxyisoxazole-5-carbaldehyde | Ethylmagnesium bromide | 1-(3-Methoxyisoxazol-5-yl)propan-1-ol | chemicalbook.com |
Table 4: Carbon-Carbon Bond Formation Strategies for Side Chain Elaboration
Functional Group Interconversions on the Propanal Moiety
The creation of the propanal functional group in this compound often involves the transformation of other functional groups. These interconversions are a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's reactive sites. ub.edusolubilityofthings.comfiveable.me
Commonly, the propanal moiety can be generated from a corresponding primary alcohol through oxidation. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. Another approach involves the reduction of a corresponding carboxylic acid or its derivatives, such as esters or acyl chlorides. This requires the use of specific reducing agents that can selectively perform the desired transformation.
Furthermore, the propanal group can be introduced via the hydroformylation of a suitable alkene precursor. This reaction adds a formyl group (CHO) and a hydrogen atom across the double bond. The choice of catalyst is crucial in this process to control regioselectivity and ensure the formation of the desired terminal aldehyde.
Development of Targeted Synthetic Routes to this compound
Multi-Step Synthetic Sequences and Reaction Conditions
The construction of this compound typically involves a sequence of reactions. A general approach might start with the synthesis of the 3-methoxyisoxazole core, followed by the introduction of the three-carbon side chain at the 5-position, and finally, the functional group interconversion to yield the propanal. researchgate.net The specific conditions for each step, such as temperature, reaction time, and the use of catalysts, are critical for the success of the synthesis. For instance, some isoxazole syntheses are carried out at elevated temperatures, while others proceed under milder, room temperature conditions. acs.orgnih.gov
Regioselective Synthesis of the Isoxazole Nucleus
A critical challenge in the synthesis of asymmetrically substituted isoxazoles like this compound is controlling the regioselectivity of the ring formation. researchgate.netrsc.org The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common method for constructing the isoxazole ring. The regiochemical outcome of this reaction is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. To achieve the desired 3,5-disubstituted pattern, a methoxy-substituted nitrile oxide precursor would be reacted with a suitable three-carbon alkyne. The choice of reactants and reaction conditions is paramount to favor the formation of the desired regioisomer over the alternative 3,4- or other undesired products. researchgate.netrsc.org
Optimization of Reaction Parameters for Yield and Purity
To ensure an efficient and clean synthesis, the optimization of reaction parameters is essential. This involves a systematic investigation of how different variables affect the outcome of the reaction. mit.edu
The choice of solvent can significantly impact the rate, yield, and even the regioselectivity of a reaction. For the synthesis of isoxazoles, a range of solvents may be employed. The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states. For example, in some cycloaddition reactions, polar aprotic solvents like DMF have been shown to be effective. acs.org The optimal solvent is often determined empirically for each specific reaction step.
The selection of appropriate catalysts and reagents is another critical factor. In many synthetic steps, catalysts are used to accelerate the reaction and control its selectivity. For instance, in the formation of the isoxazole ring via cycloaddition, a base is often required to generate the nitrile oxide in situ from a hydroximoyl halide. The choice of base can influence the reaction rate and the formation of side products. Similarly, the selection of oxidizing or reducing agents for the functional group interconversion on the propanal moiety must be done carefully to ensure high chemoselectivity and avoid unwanted side reactions.
Temperature and Pressure Considerations
The synthesis of the isoxazole ring, the core of this compound, is sensitive to temperature and pressure. These parameters are crucial in controlling reaction kinetics, product yield, and selectivity. In conventional synthetic methods, reactions are often conducted at elevated temperatures to overcome activation energy barriers and drive the reaction towards completion. However, high temperatures can also lead to undesirable side reactions, decomposition of reactants or products, and an increased energy demand, which is contrary to the principles of green chemistry.
The use of controlled heating, such as with an oil bath, is a common practice. For instance, the synthesis of related isoxazole derivatives has been reported at temperatures around 60°C. The careful control of temperature is essential to ensure the selective formation of the desired isoxazole regioisomer.
Pressure is another critical parameter, especially in reactions involving gaseous reagents or intermediates. In the context of this compound synthesis, maintaining the reaction under a controlled atmosphere, for example, an inert gas like argon or nitrogen, can prevent oxidation and other unwanted side reactions. While high-pressure conditions are not typically required for the fundamental isoxazole synthesis, they can be a factor in certain advanced synthetic modifications or when using specific catalytic systems.
The interplay between temperature and pressure is a key consideration for process optimization. The development of synthetic routes that can be performed at or near ambient temperature and pressure is a primary goal of modern synthetic chemistry, aiming to reduce energy consumption and improve the safety profile of the process.
Novel Synthetic Approaches and Innovations
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of chemical compounds. This has led to the exploration of several innovative technologies for the preparation of this compound and its analogues.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound. researchgate.netchemijournal.comblazingprojects.comresearchgate.netblazingprojects.com The core tenets of green chemistry focus on the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes.
In the context of this compound synthesis, this translates to several key strategies:
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. Aqueous media, for instance, has been successfully employed in the synthesis of isoxazole derivatives, offering advantages in terms of safety and environmental impact. orgchemres.org
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions. The development of recyclable and non-toxic catalysts is a major area of investigation for isoxazole synthesis.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot, multi-component reactions are particularly noteworthy for their high atom economy.
Energy Efficiency: As discussed, performing reactions at ambient temperature and pressure is a key goal. The use of alternative energy sources, such as microwaves and ultrasound, can often lead to more energy-efficient processes.
The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more cost-effective and safer manufacturing processes. researchgate.net
Flow Chemistry Applications in Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients. illinois.edunih.govnih.gov This approach involves the continuous pumping of reagents through a reactor, offering several advantages over traditional batch processing.
Key benefits of flow chemistry for the synthesis of this compound include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for managing exothermic reactions and improving selectivity. illinois.edu
Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hazardous reagents or intermediates.
Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch, as it involves running the process for a longer duration rather than increasing the reactor size. nih.gov
While specific applications of flow chemistry for the synthesis of this compound are still emerging, the synthesis of other complex heterocyclic molecules in flow reactors demonstrates the significant potential of this technology. nih.gov
Chemoenzymatic or Biocatalytic Approaches
The use of enzymes as catalysts in organic synthesis, known as biocatalysis or chemoenzymatic synthesis, offers unparalleled selectivity and mild reaction conditions. nih.govbeilstein-journals.orgkcl.ac.ukdigitellinc.comrsc.org Enzymes can catalyze reactions with high regio- and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts.
For the synthesis of a chiral molecule like this compound, a chemoenzymatic approach could be highly advantageous. Potential applications include:
Asymmetric Synthesis: Enzymes could be used to introduce chirality at a specific center in the molecule, leading to the formation of a single enantiomer.
Selective Functional Group Transformations: Enzymes can be employed to selectively modify specific functional groups within the molecule without the need for protecting groups.
Milder Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature, which aligns with the principles of green chemistry. nih.gov
While the direct biocatalytic synthesis of this compound has not been extensively reported, the successful application of enzymes in the synthesis of other complex heterocyclic compounds suggests that this is a promising area for future research. kcl.ac.ukrsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. tsijournals.comijpsjournal.comresearchgate.netnih.govnih.gov By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes.
| Compound | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (Microwave) | Yield (Conventional) | Reference |
| Isoxazole Schiff Bases | 30 seconds | > 3 hours | 90-95% | 70-81% | tsijournals.com |
| 3,4-dihydropyrimidinones | 2 minutes | 45-75 minutes | 88-98% | - | ijpsjournal.com |
| 1,3,4-triaryl-5-N-arylpyrazole-carboxamides | 15 minutes | - | - | - | ijpsjournal.com |
| 3,5-dibenzyl-4-amino-1,2,4-triazole | 8-9 minutes | 10 hours | - | - | nih.gov |
| 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) isoxazolines | - | - | - | - | researchgate.net |
The table above illustrates the significant rate enhancements achieved in the microwave-assisted synthesis of various heterocyclic compounds compared to conventional heating methods. This technique offers a clear advantage in terms of energy efficiency and throughput. The synthesis of isoxazole derivatives, in particular, has been shown to be highly amenable to microwave irradiation, suggesting its potential for the efficient production of this compound.
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. mdpi.comdntb.gov.ua The collapse of cavitation bubbles generated by the ultrasound creates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.
Key advantages of ultrasound-assisted synthesis include:
Shorter Reaction Times: Similar to microwave synthesis, sonication can dramatically reduce reaction times.
Higher Yields: The enhanced reactivity often leads to improved product yields.
Milder Conditions: Reactions can often be carried out at lower bulk temperatures.
Green Approach: The use of aqueous media is often feasible, and the energy efficiency can be high. orgchemres.org
Several studies have reported the successful synthesis of isoxazole and isoxazoline (B3343090) derivatives using ultrasound irradiation. orgchemres.orgpreprints.orgnih.gov For example, one-pot, three-component reactions for the synthesis of isoxazoles have been efficiently carried out under ultrasonic conditions, highlighting the potential of this technique for the synthesis of this compound. preprints.org
| Compound Family | Key Features of Ultrasound-Assisted Synthesis | Reference |
| 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones | Shorter reaction times, high yields, use of aqueous media | orgchemres.org |
| Sulfonamides-isoxazolines hybrids | One-pot synthesis, good to excellent yields, shorter reaction times | nih.gov |
| Pyridazines and 3-hydroxy-pyrrole-based derivatives | High yields (50-90%) via simple filtration | mdpi.com |
| Dihydroquinolines | Reaction time reduced from 5h (conventional) to 1h, yield increased from 55% to 96% | mdpi.com |
The data presented in the table underscores the benefits of employing ultrasound in the synthesis of heterocyclic compounds, making it a compelling method for the production of this compound.
Scalability Considerations in the Synthesis of this compound
The successful transition of a laboratory-scale synthesis to an industrial or pilot-plant scale operation hinges on a variety of critical factors. While a specific, documented synthesis for this compound is not available, general considerations for scaling up the synthesis of related isoxazole compounds can be extrapolated. These include reaction conditions, cost of starting materials, and process safety.
A common and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govmdpi.comnih.gov In a hypothetical synthesis of the target compound, this would likely involve the reaction of methoxyacetonitrile oxide with a suitable three-carbon alkyne synthon followed by functional group manipulation to yield the propanal moiety.
Another established route to isoxazoles involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. nih.govnih.gov For the synthesis of this compound, a potential precursor could be a 1,3-dicarbonyl compound bearing a methoxy group and a protected propanal equivalent.
Key Scalability Factors:
When considering the large-scale production of a compound like this compound, the following factors would need to be carefully evaluated for any potential synthetic route:
| Factor | Consideration | Implication for Scalability |
| Starting Material Cost & Availability | The commercial availability and cost-effectiveness of the initial chemical inputs are paramount for an economically viable process. | A route relying on expensive or difficult-to-source starting materials would be less favorable for large-scale production. |
| Reaction Conditions | Temperature, pressure, and reaction times must be amenable to large-scale reactors. Extremely high temperatures or pressures necessitate specialized and costly equipment. | Processes that run at or near ambient temperature and pressure are generally easier and cheaper to scale. |
| Reagent & Catalyst Selection | The use of toxic, hazardous, or expensive reagents and catalysts can pose significant challenges in a large-scale setting due to safety regulations, waste disposal costs, and overall process economics. | The development of catalytic, and particularly "green," methodologies is highly desirable. For instance, using water as a solvent can significantly improve the environmental footprint and reduce costs. mdpi.comresearchgate.net |
| Work-up & Purification | The methods used to isolate and purify the final product, such as chromatography, can be a major bottleneck in scaling up. | Processes that yield a product with high purity directly from the reaction mixture, or that can be purified by simple crystallization or distillation, are preferred. |
| Process Safety & Exotherms | The potential for runaway reactions or the generation of hazardous byproducts must be thoroughly assessed and mitigated. | A detailed understanding of the reaction thermodynamics is crucial for designing a safe and controllable large-scale process. |
| Yield & Atom Economy | The overall efficiency of the synthesis, in terms of both chemical yield and the incorporation of atoms from the reactants into the final product, directly impacts the cost and sustainability of the process. | High-yielding reactions with good atom economy minimize waste and maximize output, making them more suitable for industrial application. |
Without a defined synthetic pathway for this compound, a quantitative analysis of these scalability factors is not possible. However, the general principles of chemical process development indicate that a successful large-scale synthesis would likely favor a convergent approach using readily available starting materials and robust, safe, and high-yielding chemical transformations. The development of such a process would require significant research and optimization at the laboratory and pilot plant scales.
Reactivity and Transformation of 3 3 Methoxyisoxazol 5 Yl Propanal
Reactivity of the Aldehyde Functional Group
The aldehyde group is a cornerstone of organic synthesis due to its versatile reactivity. In 3-(3-Methoxyisoxazol-5-YL)propanal, the aldehyde functionality serves as a key site for nucleophilic additions, condensation reactions, and redox transformations.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed through a tetrahedral intermediate, leading to the formation of a new carbon-nucleophile bond.
One of the most significant classes of reactions for aldehydes is condensation reactions. For instance, in an Aldol (B89426) Condensation , the enolate of this compound can react with another molecule of itself or a different carbonyl compound to form a β-hydroxy aldehyde, which can subsequently dehydrate to an α,β-unsaturated aldehyde. youtube.comresearchgate.net A crossed-aldol condensation between an aromatic aldehyde and propanal is a known method for producing fragrances. researchgate.net
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org
| Reaction Type | Reagents | Product Type |
| Aldol Condensation | Base (e.g., NaOH, KOH) | β-Hydroxy aldehyde or α,β-Unsaturated aldehyde |
| Wittig Reaction | Phosphorus ylide (R-CH=PPh₃) | Alkene |
Oxidation and Reduction Pathways
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.
Oxidation of the aldehyde to a carboxylic acid, 3-(3-Methoxyisoxazol-5-yl)propanoic acid, can be achieved using a variety of oxidizing agents. libretexts.orgorganic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent or Benedict's reagent. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.orgorganic-chemistry.org
Reduction of the aldehyde functionality yields the corresponding primary alcohol, 3-(3-Methoxyisoxazol-5-yl)propan-1-ol. This transformation is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Catalytic hydrogenation can also be employed for this purpose.
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO₄, H₂CrO₄, Tollens' reagent | 3-(3-Methoxyisoxazol-5-yl)propanoic acid |
| Reduction | NaBH₄, LiAlH₄, H₂/catalyst | 3-(3-Methoxyisoxazol-5-yl)propan-1-ol |
Enolate Chemistry and Alpha-Functionalization
The α-protons of this compound, those on the carbon atom adjacent to the carbonyl group, are acidic and can be removed by a suitable base to form an enolate. ontosight.ai Enolates are versatile nucleophiles that can participate in a variety of reactions, allowing for functionalization at the α-position. The formation and reactivity of enolates are fundamental concepts in organic chemistry. ontosight.ai
The resulting enolate can be alkylated by treatment with an alkyl halide, introducing a new alkyl group at the α-carbon. This provides a route to more complex substituted propanal derivatives.
Reactivity of the Isoxazole (B147169) Ring System
The 3-methoxyisoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and oxygen heteroatoms, as well as the methoxy (B1213986) substituent.
Electrophilic Aromatic Substitution
Aromatic rings can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. organic-chemistry.orgvulcanchem.comyoutube.com In isoxazole systems, electrophilic substitution is known to occur, often at the C4 position. The presence of the methoxy group at the C3 position, an electron-donating group, is expected to activate the ring towards electrophilic attack. libretexts.org Research on the nitration of methyl 3-methoxyisoxazole-5-carboxylate has shown that substitution occurs at the 4-position. nih.gov This suggests that this compound would also undergo electrophilic substitution, such as nitration or halogenation, primarily at the C4 position of the isoxazole ring.
A study on the nitration of a similar isoxazole derivative, methyl 3-methoxyisoxazole-5-carboxylate, demonstrated that the reaction with triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) resulted in the formation of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.gov This provides strong evidence that the 4-position of the 3-methoxyisoxazole ring is susceptible to electrophilic attack.
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-(3-methoxyisoxazol-5-yl)propanal |
| Halogenation | X₂/Lewis Acid | 4-Halo-3-(3-methoxyisoxazol-5-yl)propanal |
Nucleophilic Attack on the Ring
Nucleophilic aromatic substitution (SNAr) on heterocyclic rings is also a possible transformation, particularly when the ring is substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.org The isoxazole ring itself is relatively electron-deficient, which can facilitate nucleophilic attack. However, the presence of the electron-donating methoxy group at the C3-position may decrease the ring's susceptibility to nucleophilic attack compared to unsubstituted isoxazoles. Cleavage of the N-O bond in the isoxazole ring under certain reductive or basic conditions can also occur, leading to ring-opened products.
Ring-Opening and Rearrangement Reactions
The isoxazole nucleus is susceptible to ring-opening reactions under reductive or basic conditions, a transformation that is fundamental to its use as a synthetic intermediate. For this compound, these reactions would unmask valuable difunctionalized compounds.
Reductive cleavage of the N-O bond, typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C, Raney Ni) or with reducing agents like Na/NH₃, is a common strategy. In the case of our target compound, this would likely lead to the formation of a β-hydroxy ketone or an enaminone, depending on the subsequent workup and the stability of the intermediates. The propanal moiety would also be susceptible to reduction under these conditions, potentially yielding a diol or an amino alcohol.
Base-mediated ring-opening is another important transformation of isoxazoles. Treatment with a strong base, such as sodium ethoxide, could initiate a rearrangement to form a cyano-substituted ketone or other related structures. The specific outcome would be influenced by the reaction conditions and the nature of the base employed.
| Reaction Type | Typical Reagents | Expected Product from this compound |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 1-amino-5-hydroxyhexan-3-one or related amino alcohols |
| Dissolving Metal Reduction | Na, liq. NH₃ | 5-hydroxy-1-methoxyhex-1-en-3-one |
| Base-Mediated Rearrangement | NaOEt, EtOH | 4-cyano-5-hydroxyhexan-2-one |
Cycloaddition Reactions Involving the Ring
While isoxazoles are themselves often formed through cycloaddition reactions (specifically, 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene), their participation as the diene or dienophile component in further cycloaddition reactions is less common due to their aromatic character. However, under specific conditions, such as photochemical activation, they can undergo cycloadditions. rsc.org
For this compound, it is conceivable that photochemical irradiation could induce a rearrangement to an oxazole (B20620) or other isomeric heterocycles, which might then participate in cycloaddition reactions. Furthermore, the aldehyde functional group in the side chain could potentially engage in intramolecular cycloadditions if the chain were appropriately modified.
More plausibly, the isoxazole ring could be derivatized to enhance its reactivity in cycloadditions. For instance, reduction of the ring to an isoxazoline (B3343090) would make it a more suitable partner in cycloaddition reactions.
| Reaction Type | Conditions | Potential Outcome for this compound |
| Photochemical Rearrangement | UV light | Isomerization to oxazole or other heterocycles |
| Intramolecular Cycloaddition | Modification of the propanal chain | Formation of fused bicyclic systems |
Cascade and Multicomponent Reactions Involving this compound
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation. The aldehyde functionality of this compound makes it an excellent candidate for participation in such reactions.
In a multicomponent reaction, the aldehyde group could react with a source of ammonia (B1221849) or an amine and a nucleophile, such as a β-ketoester or malononitrile, to construct highly substituted heterocyclic or carbocyclic frameworks. For example, in a Hantzsch-type reaction, it could be combined with a β-ketoester and ammonia to yield a dihydropyridine (B1217469) derivative bearing the isoxazole moiety.
Cascade reactions initiated at the propanal side chain could also be envisioned. For instance, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by an intramolecular Michael addition or other cyclization onto the isoxazole ring (potentially after a ring-opening event), could lead to the rapid assembly of complex polycyclic structures. The specific pathways and products would be highly dependent on the chosen reactants and catalysts.
| Reaction Name | Reactants | Potential Product Class |
| Biginelli Reaction | Urea, Ethyl Acetoacetate (B1235776) | Dihydropyrimidinone with isoxazole substituent |
| Mannich Reaction | Secondary Amine, Active Methylene Compound | β-amino carbonyl compound |
| Knoevenagel-Michael Cascade | Malononitrile, Base | Substituted cyclohexene (B86901) or pyridine (B92270) derivative |
Mechanistic Investigations of Chemical Transformations Involving 3 3 Methoxyisoxazol 5 Yl Propanal
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control:There is a lack of information regarding the stereochemical aspects of reactions involving this compound, with no studies on the control of diastereoselectivity or enantioselectivity being publicly accessible.
Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the user's specific outline and content requirements. The absence of primary research in this specific area prevents a thorough discussion of the mechanistic investigations of chemical transformations involving 3-(3-Methoxyisoxazol-5-YL)propanal. Further original research would be required to elucidate the chemical properties and reaction mechanisms of this compound.
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-(3-Methoxyisoxazol-5-YL)propanal, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule.
In ¹H NMR spectroscopy, the aldehyde proton is expected to be highly deshielded, appearing far downfield in the spectrum, typically in the 9-10 ppm range. libretexts.orglibretexts.orgpressbooks.pub The protons on the carbon adjacent to the carbonyl group (α-protons) usually resonate between 2.0 and 2.5 ppm. libretexts.org The methoxy (B1213986) group protons would present as a singlet, while the protons of the propanal chain and the isoxazole (B147169) ring would exhibit characteristic splitting patterns based on their neighboring protons. rsc.orgdocbrown.info
¹³C NMR spectroscopy provides further structural confirmation. The carbonyl carbon of an aldehyde is characteristically found in the range of 190-215 ppm. libretexts.orgdocbrown.info The carbon of the methoxy group is expected to appear around 55-60 ppm. rsc.orgdocbrown.info The carbons of the isoxazole ring and the propanal chain will have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. rsc.orgdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Disclaimer: The following data is predicted based on typical values for similar functional groups and structures and may not represent exact experimental values.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.8 | 202 |
| α-CH₂ (to CHO) | 2.8 | 45 |
| β-CH₂ (to isoxazole) | 3.1 | 25 |
| Isoxazole C4-H | 6.2 | 100 |
| Isoxazole C5 | - | 170 |
| Isoxazole C3 | - | 160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular ion peak (M+) in the mass spectrum will confirm the compound's molecular weight.
The fragmentation of aliphatic aldehydes in mass spectrometry typically follows established pathways, including α-cleavage and the McLafferty rearrangement. jove.commiamioh.edu α-cleavage involves the breaking of the bond adjacent to the carbonyl group, which can result in the loss of a hydrogen radical (M-1) or the alkyl chain. jove.commiamioh.eduwhitman.edu The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen, leading to the formation of a radical cation and a neutral alkene. jove.comyoutube.com The fragmentation of the isoxazole ring can also occur, with potential cleavage of the N-O bond and other ring bonds, influenced by the substituents. nih.govlifesciencesite.comresearchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Disclaimer: The following data is predicted based on typical fragmentation patterns of similar functional groups and may not represent exact experimental values.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| M+ | Molecular Ion | - |
| M-1 | [M-H]⁺ | α-cleavage of aldehydic proton |
| M-29 | [M-CHO]⁺ | α-cleavage of the formyl group |
| M-43 | [M-C₃H₅O]⁺ | Cleavage of the propanal side chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum will exhibit distinct absorption bands corresponding to the vibrations of specific bonds within the molecule.
A strong absorption band for the carbonyl (C=O) stretch of the saturated aliphatic aldehyde is expected in the region of 1740-1720 cm⁻¹. libretexts.orglibretexts.orgpressbooks.puborgchemboulder.compg.edu.pl Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which typically appears as one or two bands of moderate intensity in the 2830-2695 cm⁻¹ region. libretexts.orglibretexts.orgorgchemboulder.com The isoxazole ring will also show characteristic stretching vibrations in the fingerprint region of the spectrum. acs.orgacs.orgnih.govtandfonline.comresearchgate.net The C-O-C stretching of the methoxy group will also be present.
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound Disclaimer: The following data is predicted based on typical values for similar functional groups and may not represent exact experimental values.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C=O | Stretch | 1740-1720 |
| Aldehyde C-H | Stretch | 2830-2695 |
| C-H (alkane) | Stretch | 2960-2850 |
| C=N (isoxazole) | Stretch | ~1600 |
| C-O-C (methoxy) | Stretch | ~1100 |
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for assessing the purity of this compound and for the analysis of complex mixtures containing this compound.
Gas Chromatography (GC) can be utilized for the analysis of volatile aldehydes. To enhance stability and detection sensitivity, derivatization of the aldehyde with agents like 2,4-dinitrophenylhydrazine (DNPH) or o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBOA) is a common practice before GC analysis. nih.govjst.go.jpresearchgate.net Headspace GC coupled with a mass spectrometer (HS-GC-MS) is a particularly sensitive method for the determination of aldehydes in various matrices. jst.go.jpresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of isoxazole derivatives. sielc.comvedomostincesmp.runih.gov Reversed-phase HPLC with a C18 column is often employed, using a mobile phase typically consisting of a mixture of acetonitrile or methanol and water, often with an acid modifier like formic or phosphoric acid. sielc.comvedomostincesmp.ru HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high selectivity and sensitivity for the analysis of complex samples. vedomostincesmp.ru Thin-layer chromatography (TLC) can also be used for the separation of isoxazole derivatives, sometimes employing complexing agents to improve separation. iaea.org
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| 3-methoxypropanal |
| isoxazole |
| propanal |
| 2,4-dinitrophenylhydrazine |
Theoretical and Computational Studies of 3 3 Methoxyisoxazol 5 Yl Propanal
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-(3-Methoxyisoxazol-5-YL)propanal, Density Functional Theory (DFT) would be a primary method of choice, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p) to ensure a balance between accuracy and computational cost. mdpi.com
These calculations would yield crucial information about the molecule's electronic landscape. Key parameters that would be determined include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, providing insights into its chemical behavior.
Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface, highlighting areas susceptible to electrophilic and nucleophilic attack.
The results of these calculations could be summarized in a table similar to the one below, which is populated with hypothetical data for illustrative purposes.
| Parameter | Calculated Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Conformation Analysis and Conformational Preferences
The propanal side chain of this compound introduces conformational flexibility. A thorough conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
The primary goals of such an analysis would be to:
Identify all low-energy conformers (local minima on the potential energy surface).
Determine the global minimum energy conformation, which represents the most stable structure of the molecule.
Calculate the energy barriers for rotation between different conformers.
This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The findings could be presented in a table detailing the relative energies of the most stable conformers.
| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) |
| A | 60 | 0.0 (Global Minimum) |
| B | 180 | 1.5 |
| C | -60 | 1.8 |
Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways. For this compound, this would involve:
Frontier Molecular Orbital (FMO) Analysis: The distribution of the HOMO and LUMO orbitals would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the aldehyde group would be a likely site for nucleophilic addition.
Transition State Searching: To investigate specific reactions, such as the oxidation of the aldehyde or reactions involving the isoxazole (B147169) ring, computational methods can be used to locate the transition state structures and calculate the activation energies. This information is vital for understanding the kinetics and thermodynamics of potential transformations.
Molecular Dynamics Simulations (if applicable to its transformations)
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. MD simulations would be particularly useful for:
Exploring Conformational Dynamics: MD can simulate the transitions between different conformations, providing a more dynamic picture of the molecule's flexibility than a static conformational analysis.
Simulating Interactions in a Solvent: By including solvent molecules in the simulation, it is possible to study how the solvent influences the structure and dynamics of the compound.
Design of Novel Derivates and Analogues using Computational Tools
The insights gained from the computational studies described above could be leveraged to design novel derivatives and analogues of this compound with tailored properties. For example:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent molecule (e.g., by adding different substituents to the isoxazole ring or modifying the propanal side chain) and calculating the effect of these modifications on its electronic properties and reactivity, a computational SAR study could be performed.
Virtual Screening: If a particular biological target is of interest, computational docking studies could be used to predict the binding affinity of a library of virtual derivatives, helping to prioritize the synthesis of the most promising candidates.
This computational approach allows for the rational design of new molecules with enhanced or specific desired characteristics, accelerating the discovery process.
Synthetic Utility and Applications As a Versatile Chemical Synthon
The potential of 3-(3-Methoxyisoxazol-5-YL)propanal as a versatile chemical synthon lies in the inherent reactivity of its two key functional groups: the aldehyde and the 3-methoxyisoxazole ring. While direct evidence of its use is scarce, its structure suggests it could serve as a valuable building block in organic synthesis.
Precursor to Biologically Relevant Scaffolds (excluding biological activity/applications)
The isoxazole (B147169) ring is a well-established pharmacophore found in numerous compounds with diverse biological activities. The synthesis of various substituted isoxazoles is a common strategy in the development of new molecular entities. For instance, derivatives of 3-phenyl-isoxazol-5-yl and 3-methylisoxazol-5-yl have been incorporated into quinazolinone structures, highlighting the utility of the isoxazole moiety as a key structural element in complex heterocyclic systems. Although no specific examples involve this compound, its structure is analogous to intermediates used in the synthesis of such complex scaffolds.
The propanal side chain offers a reactive handle for a variety of chemical transformations, allowing for the extension of the molecular framework and the introduction of new functionalities.
Building Block for Natural Product Synthesis
The synthesis of natural products often involves the use of chiral building blocks and versatile synthons. While there is no direct report of this compound being used in the total synthesis of a natural product, aldehydes are fundamental precursors in many carbon-carbon bond-forming reactions that are central to the assembly of complex natural product skeletons.
Derivatization to Advanced Intermediates
The chemical reactivity of this compound would be dictated by its aldehyde and methoxyisoxazole functionalities, allowing for a range of derivatization reactions.
Alkylation and Acylation Reactions
The aldehyde group is susceptible to nucleophilic attack, making it a prime site for alkylation reactions (e.g., Grignard or organolithium reagents) to form secondary alcohols. Acylation of the resulting hydroxyl group could then be performed to generate ester derivatives. Furthermore, the acidity of the α-protons to the aldehyde could potentially be exploited for alkylation under specific basic conditions, although this might be complicated by the reactivity of the aldehyde itself.
Functional Group Modifications
The aldehyde functionality of this compound can undergo a wide array of functional group interconversions. These include:
Oxidation: Conversion of the aldehyde to a carboxylic acid, 3-(3-Methoxyisoxazol-5-YL)propanoic acid.
Reduction: Transformation of the aldehyde to a primary alcohol, 3-(3-Methoxyisoxazol-5-YL)propanol.
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
Wittig Reaction: Conversion of the aldehyde to an alkene.
These modifications would yield a diverse set of advanced intermediates, each with its own potential for further synthetic elaboration.
Applications in Materials Science (if applicable, without property details)
There is currently no information available in the public domain to suggest that this compound has been investigated for or applied in the field of materials science.
Information Deficit on "this compound" Prevents Comprehensive Analysis
A thorough investigation into the chemical compound "this compound" has revealed a significant lack of available scientific literature and data. Consequently, a detailed article on its synthetic utility and applications as a versatile chemical synthon, as requested, cannot be generated at this time.
The initial research strategy aimed to gather comprehensive data on "this compound," focusing on its role in advanced chemical synthesis methods and its utility as a chemical synthon. This would have included the compilation of detailed research findings and the creation of data tables to present this information effectively. However, the absence of primary and secondary sources directly pertaining to this compound makes it impossible to construct an article that is both informative and factually sound.
Further research into related compounds did not provide a viable alternative, as the specific arrangement of the methoxy (B1213986) group and the propanal substituent on the isoxazole ring is crucial to the molecule's reactivity and potential applications. Any attempt to generalize from other compounds would be speculative and would not adhere to the strict requirements for scientifically accurate content.
Until research on "this compound" is published and made publicly available, a comprehensive and authoritative article on its chemical properties and synthetic applications cannot be responsibly produced.
Future Directions and Perspectives in the Research of 3 3 Methoxyisoxazol 5 Yl Propanal
Unexplored Reactivity and Synthetic Opportunities
The bifunctional nature of 3-(3-Methoxyisoxazol-5-YL)propanal, possessing both an electrophilic aldehyde and a nucleophilic isoxazole (B147169) ring, opens up a wide range of unexplored synthetic possibilities. The isoxazole ring, in particular, is a versatile precursor in organic synthesis. lifechemicals.com
A key area for investigation is the reactivity of the isoxazole ring itself. The N-O bond within the isoxazole ring is known to be susceptible to cleavage under certain reductive or basic conditions, which can lead to the formation of various difunctionalized compounds. researchgate.net This inherent reactivity makes isoxazoles valuable as "masked" forms of other functional groups. For this compound, this ring-opening could be strategically employed to generate novel molecular scaffolds.
Furthermore, the propanal side chain offers a reactive handle for a multitude of chemical transformations. The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation reactions. The interplay between the reactivity of the aldehyde and the isoxazole ring is a fertile ground for investigation. For instance, intramolecular reactions could be designed to construct more complex heterocyclic systems.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product(s) | Research Focus |
| Isoxazole Ring Opening | Reductive cleavage (e.g., H₂/Pd, Na/Hg) | β-hydroxy nitrile, γ-amino alcohol | Exploring selective cleavage conditions to access novel linear synthons. |
| Base-mediated cleavage | Enaminone | Investigating the influence of the methoxy (B1213986) group on the ease of ring opening. | |
| Aldehyde Functionalization | Wittig reaction | Alkenyl-substituted isoxazoles | Synthesis of novel isoxazole-containing olefins for polymerization or further functionalization. |
| Grignard reaction | Secondary alcohols | Creation of chiral centers and more complex side chains. | |
| Reductive amination | Amines | Introduction of nitrogen-containing functional groups for pharmaceutical applications. | |
| Tandem Reactions | Intramolecular aldol (B89426) condensation | Bicyclic isoxazole derivatives | Designing conditions to favor intramolecular cyclization over intermolecular reactions. |
Integration into Catalytic Cycles and Methodologies
The unique structural features of this compound suggest its potential as a substrate or even a ligand in various catalytic cycles. The aldehyde functionality is a well-established participant in a range of catalytic transformations.
Recent advancements in photoredox catalysis have demonstrated the direct C-H functionalization of aldehydes, opening up new avenues for their use in carbon-carbon and carbon-heteroatom bond formation. acs.org Investigating the behavior of this compound in such catalytic systems could lead to novel methods for its elaboration into more complex molecules.
Furthermore, the isoxazole moiety could act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling selective functionalization of the molecule. The nitrogen and oxygen atoms of the isoxazole ring can coordinate to a metal center, directing the catalytic activity to a specific position. The development of new catalytic methods utilizing isoxazole-containing substrates is an active area of research. rsc.org
Biocatalysis also presents a promising avenue for the selective transformation of this compound. Enzymes such as alcohol dehydrogenases, amine oxidases, and aldolases could be employed for the stereoselective synthesis of chiral derivatives. nih.govelifesciences.org The use of whole-cell biocatalysts for the production of aldehydes is also an emerging field with significant potential for green chemistry. researchgate.net
Potential for Sustainable Synthesis Development
The development of green and sustainable synthetic routes to and from this compound is a critical area for future research. This aligns with the broader trend in the chemical industry to minimize environmental impact. researchgate.net
The synthesis of isoxazole derivatives has seen significant progress in the application of green chemistry principles. Methods utilizing water as a solvent, microwave-assisted synthesis, and the use of heterogeneous catalysts are being increasingly reported. nih.govnih.gov For instance, the use of agro-waste-derived catalysts for the synthesis of isoxazoles has been demonstrated. nih.gov Applying these principles to the synthesis of this compound would be a valuable research endeavor.
Similarly, the sustainable oxidation of alcohols to aldehydes is a key industrial process. researchgate.net Biocatalytic methods using enzymes like alcohol oxidases offer an environmentally benign alternative to traditional heavy-metal-based oxidants. researchgate.netnih.gov Research into the biocatalytic production of this compound from the corresponding alcohol would be a significant step towards a more sustainable manufacturing process.
Table 2: Green Chemistry Approaches for this compound
| Green Chemistry Principle | Application to this compound | Potential Benefits |
| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels. |
| Catalysis | Development of recyclable heterogeneous catalysts for synthesis. | Minimized waste, improved process efficiency. |
| Benign Solvents | Use of water or bio-derived solvents in synthesis and reactions. | Reduced environmental impact and improved safety. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Reduced waste generation. |
| Biocatalysis | Enzymatic synthesis of the propanal from its corresponding alcohol or amine. | High selectivity, mild reaction conditions, reduced waste. |
Challenges and Opportunities in Scale-Up and Industrial Relevance (excluding production details)
While the laboratory-scale synthesis of isoxazole derivatives is well-established, scaling up production for industrial applications presents a unique set of challenges and opportunities. The safe and efficient handling of reagents, management of reaction exotherms, and purification of the final product are critical considerations. mdpi.com
One of the primary challenges in the scale-up of heterocyclic compound synthesis is ensuring consistent product quality and yield. The transition from batch to continuous flow processing can offer significant advantages in this regard, including better process control, improved heat and mass transfer, and enhanced safety. mdpi.com The development of a continuous flow synthesis for this compound would be a significant step towards its industrial viability.
The high reactivity of aldehydes can also pose challenges during scale-up, including the potential for side reactions and product degradation. researchgate.net Careful optimization of reaction conditions and the use of in-line analytical techniques to monitor the reaction progress are crucial for successful large-scale production.
Despite these challenges, the potential industrial applications of this compound and its derivatives are significant. Isoxazole-containing compounds are found in a wide range of pharmaceuticals and agrochemicals. lifechemicals.com The unique combination of the methoxyisoxazole and propanal functionalities in this molecule could make it a valuable intermediate for the synthesis of novel bioactive compounds.
Q & A
Q. What are the common laboratory synthesis methods for 3-(3-Methoxyisoxazol-5-YL)propanal, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves constructing the methoxyisoxazole ring and attaching the propanal chain. A two-step approach is often used:
Isoxazole Formation : Cyclocondensation of hydroxylamine derivatives with diketones or alkynes under acidic/basic conditions (e.g., using HCl or NaH in toluene) .
Propanal Chain Introduction : Aldehyde functionalization via oxidation of propanol intermediates (e.g., using PCC or Swern oxidation) or via nucleophilic addition to pre-functionalized isoxazole precursors .
Optimization focuses on reaction temperature (60–100°C), solvent polarity (e.g., THF for solubility), and catalyst selection (e.g., Pd for cross-coupling if applicable). Purity is monitored via TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : H NMR identifies the aldehyde proton (δ 9.5–10.0 ppm) and methoxy group (δ 3.8–4.0 ppm). C NMR confirms the isoxazole ring carbons (δ 95–160 ppm) and propanal carbonyl (δ 190–200 ppm) .
- IR : Strong absorption at ~1700 cm (C=O stretch) and ~1250 cm (C-O of methoxy) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 183.1) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the methoxyisoxazole-propanal linkage .
Q. How does the reactivity of the aldehyde group in this compound influence its chemical modifications?
- Methodological Answer : The aldehyde undergoes nucleophilic addition (e.g., with amines to form Schiff bases) and oxidation (to carboxylic acids using KMnO). Stability is enhanced by storing under inert atmospheres (N) at –20°C. Reductive amination (NaBHCN) or Grignard reactions can extend the carbon chain for derivative synthesis .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate bioactivity using both enzymatic (e.g., fluorescence-based) and cell-based assays (e.g., cytotoxicity profiling) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify the propanal chain or isoxazole substituents to isolate pharmacophores. For example, replacing the methoxy group with halogens alters receptor binding .
- Dose-Response Analysis : Use Hill slopes to distinguish specific binding from nonspecific effects .
Q. How can computational models predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., aldehyde dehydrogenases) or receptors. The methoxy group’s electron-donating effects enhance π-π stacking in hydrophobic pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS). Focus on hydrogen bonding between the aldehyde and catalytic residues .
- QSAR : Corrogate electronic parameters (Hammett σ) with IC values from inhibition assays .
Q. What experimental approaches are used to determine the metabolic pathways and stability of this compound in biological systems?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and track aldehyde oxidation to carboxylic acids via LC-MS. Co-factor supplementation (NAD+) clarifies enzymatic vs. non-enzymatic pathways .
- Stability Profiling : Use accelerated degradation studies (40°C, 75% RH) with HPLC quantification. The propanal group is prone to oxidation, requiring antioxidants (e.g., BHT) in formulations .
- Isotope Labeling : C-labeled propanal tracks metabolite distribution in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
